2-Methylbutyl benzyl ether

Description

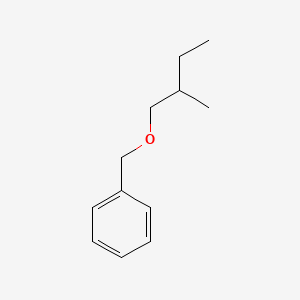

Structure

2D Structure

3D Structure

Properties

CAS No. |

32793-87-6 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-methylbutoxymethylbenzene |

InChI |

InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |

InChI Key |

YOANEDOLERYMCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylbutyl Benzyl Ether and Its Analogues

Established Synthetic Routes to 2-Methylbutyl Benzyl (B1604629) Ether

The formation of the ether linkage in 2-methylbutyl benzyl ether can be accomplished through classic reactions that have been the bedrock of organic synthesis for over a century. These methods typically involve the coupling of a benzyl moiety with a 2-methylbutyl group via an oxygen atom.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing unsymmetrical ethers. wikipedia.orgresearchgate.net The reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, two reactant pairings are theoretically possible:

Route A: Reaction of sodium 2-methylbutoxide with benzyl chloride.

Route B: Reaction of sodium benzoxide (sodium phenoxide is not applicable here, the reactant is benzyl alcohol) with a 2-methylbutyl halide (e.g., 2-methylbutyl bromide).

The S_N2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center. masterorganicchemistry.com Consequently, Route A is strongly preferred. Benzyl chloride features a primary carbon, which is highly accessible to nucleophilic attack. In contrast, 2-methylbutyl halides are secondary halides, where the competing E2 elimination reaction to form an alkene is a significant side reaction, especially with a strong base like an alkoxide. wikipedia.orglibretexts.org

The general protocol involves first preparing the alkoxide by treating the alcohol (2-methylbutanol) with a strong base. Sodium hydride (NaH) is a common choice, as it deprotonates the alcohol irreversibly. masterorganicchemistry.comorganic-chemistry.org The resulting sodium 2-methylbutoxide is then reacted with benzyl chloride. To facilitate the reaction, polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often used, as they solvate the cation but not the nucleophilic anion, thus enhancing its reactivity. lscollege.ac.injk-sci.com

In industrial applications and for reactions that are slow or require milder conditions, phase-transfer catalysis (PTC) is frequently employed. wikipedia.orgphasetransfercatalysis.com A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, facilitates the transfer of the alkoxide from a solid or aqueous phase into the organic phase containing the alkyl halide, accelerating the reaction. wikipedia.org Laboratory preparations typically achieve yields of 50–95%. lscollege.ac.inbyjus.com

| Catalyst/Base | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| NaH | Alcohol | Benzyl Bromide | DMF | Room Temp. | High | organic-chemistry.org |

| Ag₂O | Diol | Alkyl Halide | Various | N/A | Good (for mono-protection) | organic-chemistry.org |

| K₂CO₃ | Benzyl Alcohol | Ethyl Iodide | DMSO | 50 | 90 | pnu.ac.ir |

| PTC | Benzyl Chloride | Furfuryl Alcohol | Biphasic | N/A | High | wikipedia.org |

| KOH | Hydroquinone (B1673460) | 2-Methylbutyl Tosylate | Ethanol | Reflux | N/A | prepchem.com |

The acid-catalyzed condensation (or dehydration) of two alcohols is another pathway to form ethers. masterorganicchemistry.com In this case, 2-methylbutyl alcohol and benzyl alcohol would be heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). researchgate.netyoutube.com

The reaction mechanism begins with the protonation of one of the alcohol's hydroxyl groups by the acid catalyst. masterorganicchemistry.com This converts the hydroxyl group (-OH) into a good leaving group (-OH₂⁺, water). A second alcohol molecule then acts as a nucleophile, attacking the carbon atom and displacing the water molecule in an S_N1 or S_N2 fashion. youtube.comnih.gov Subsequent deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the ether. masterorganicchemistry.com

While feasible, this method is generally less suitable for the synthesis of unsymmetrical ethers like this compound because it leads to a statistical mixture of three products: the desired this compound, along with the two symmetrical ethers, dibenzyl ether and di-(2-methylbutyl) ether. researchgate.net Separating these products can be challenging. The reaction is reversible, and the removal of water can be used to drive the equilibrium toward the ether products. youtube.com Heterogeneous acid catalysts, such as zeolites or sulfated zirconia, have also been employed for such reactions, offering advantages like easier catalyst removal and potential for improved selectivity. researchgate.netresearchgate.netgoogle.com

Beyond the two primary routes, other strategies have been developed for ether synthesis, often to overcome the limitations of traditional methods, such as harsh basic or acidic conditions.

One notable method is the use of benzyl trichloroacetimidate (B1259523) , which can be activated under mildly acidic conditions to benzylate alcohols. organic-chemistry.org This approach is particularly useful for substrates that are sensitive to strong bases.

A more recent development involves neutral benzylation reagents. For instance, 2-benzyloxy-1-methylpyridinium triflate is a stable salt that can transfer a benzyl group to an alcohol upon warming, avoiding both strongly acidic and basic conditions. organic-chemistry.orgbeilstein-journals.org This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. d-nb.info

Reductive etherification provides another pathway. This involves the reaction of an aldehyde (e.g., benzaldehyde) with an alcohol (2-methylbutyl alcohol) in the presence of a reducing agent. organic-chemistry.org For example, triethylsilane can be used as the hydride source with an iron(III) chloride catalyst to furnish the corresponding ether in good yield under mild conditions. organic-chemistry.org

Acid-Catalyzed Condensation Pathways in Ether Formation

Stereoselective Synthesis of Chiral this compound Derivatives

The 2-methylbutyl group contains a stereocenter at carbon-2. Therefore, this compound can exist as two enantiomers: (R)-2-methylbutyl benzyl ether and (S)-2-methylbutyl benzyl ether. The synthesis of a specific enantiomer requires a stereoselective approach.

The most straightforward method is to start with an enantiomerically pure alcohol, such as commercially available (S)-2-methylbutanol or (R)-2-methylbutanol. Using the Williamson ether synthesis (Route A), the reaction of (S)-2-methylbutanol with a strong base followed by benzyl chloride will yield (S)-2-methylbutyl benzyl ether. Since the reaction occurs at the oxygen atom and does not involve breaking any bonds at the chiral center, the stereochemical integrity of the 2-methylbutyl group is preserved.

More advanced stereoselective syntheses involve the use of chiral catalysts or auxiliaries to induce asymmetry. For instance, a chiral ligand can coordinate to a metal catalyst, creating a chiral environment that directs the etherification of a prochiral substrate to favor one enantiomer over the other. rsc.org While highly powerful, such methods are often developed for more complex systems. For a relatively simple molecule like this compound, starting from a chiral pool of the corresponding alcohol is the most practical and efficient strategy.

Advanced Catalytic and Reagent-Based Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of efficient, selective, and environmentally benign catalytic systems.

As mentioned, Phase-Transfer Catalysis (PTC) significantly enhances the Williamson ether synthesis by improving the solubility and reactivity of the nucleophile in a biphasic system, allowing for milder reaction conditions and often eliminating the need for expensive anhydrous polar aprotic solvents. researchgate.netphasetransfercatalysis.com

In the realm of acid catalysis, solid acid catalysts are a major area of advancement. Materials like sulfated zirconia, niobic acid, various zeolites (e.g., H-ZSM-5), and acid-functionalized carbons offer significant advantages over homogeneous acids like H₂SO₄. researchgate.netresearchgate.netconicet.gov.ar They are non-corrosive, minimize waste generation, and can be easily separated from the reaction mixture and reused. Their defined pore structures can also impart shape selectivity, potentially favoring the formation of one ether isomer over another. researchgate.netosti.gov

Iron-catalyzed reactions have emerged as a "green" alternative for ether synthesis. Iron(III) salts, such as FeCl₃, can catalyze the dehydrative coupling of benzyl alcohols to form symmetrical ethers. nih.gov More sophisticated iron complexes, in conjunction with specific ligands, can also catalyze the formation of unsymmetrical ethers from two different alcohols with high selectivity. nih.gov These methods avoid the use of stoichiometric base and the formation of salt byproducts inherent to the Williamson synthesis.

| Catalytic System | Reaction Type | Substrates | Key Features | Reference(s) |

| Phase-Transfer Catalysts (e.g., TBAB) | Williamson Synthesis | Alcohol, Alkyl Halide, Base | Biphasic system, increased rate, milder conditions. | wikipedia.orgphasetransfercatalysis.com |

| Sulfated Zirconia | Acid-Catalyzed Condensation | Glycerol, Benzyl Alcohol | Heterogeneous, reusable, high acidity. | researchgate.net |

| Zeolite β | Acid-Catalyzed Condensation | Glycerol, Benzyl Alcohol | Shape selectivity, heterogeneous, favors mono-ethers. | researchgate.net |

| FeCl₃·6H₂O | Dehydrative Coupling | Benzyl Alcohols | Green catalyst, solvent-free or green solvent (PC). | nih.gov |

| 2-Benzyloxy-1-methylpyridinium triflate | Neutral Benzylation | Alcohol | Neutral conditions, compatible with sensitive groups. | organic-chemistry.orgbeilstein-journals.org |

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is crucial for optimizing conditions and predicting outcomes. The primary routes to this compound are governed by well-established mechanistic principles.

The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism . wikipedia.orgmasterorganicchemistry.com This involves a single, concerted step where the nucleophile (2-methylbutoxide) attacks the electrophilic carbon of the alkyl halide (benzyl chloride) from the side opposite to the leaving group (backside attack). wikipedia.org The preference for a primary halide like benzyl chloride over a secondary halide like 2-methylbutyl halide is a direct consequence of this mechanism. The transition state of an S_N2 reaction is sterically crowded; secondary carbons hinder the approach of the nucleophile, raising the activation energy for substitution and allowing the competing bimolecular elimination (E2) pathway to dominate. masterorganicchemistry.comlibretexts.org

The acid-catalyzed condensation pathway can proceed through two different mechanisms depending on the structure of the alcohols. nih.govosti.gov

S_N2 Mechanism: If a primary alcohol (like benzyl alcohol, though it can also stabilize a cation) is protonated, a second alcohol molecule (2-methylbutyl alcohol) can attack it in an S_N2 fashion, displacing water. This is common for primary alcohols. masterorganicchemistry.com

S_N1 Mechanism: Given the stability of the benzyl carbocation, a more likely pathway involves the protonation of benzyl alcohol, loss of water to form the resonance-stabilized benzyl carbocation, followed by nucleophilic attack by 2-methylbutyl alcohol. nih.gov The reaction involving the protonation of the secondary 2-methylbutyl alcohol could also lead to a secondary carbocation, but this is generally less favorable than forming a benzyl cation. Isotope-labeling studies on similar systems have confirmed that ether formation can proceed via concurrent S_N1 and S_N2 pathways, with the product distribution depending on the catalyst and reaction conditions. osti.gov

Mechanistic studies of newer catalytic systems, such as iron-catalyzed etherification, suggest an ionic pathway involving the formation of a carbocation intermediate generated by the Lewis acidic iron catalyst, rather than a radical-based process. nih.gov

Preparation and Functionalization of this compound Analogues and Precursors

The synthesis of this compound and its analogues relies on established methodologies in organic chemistry, primarily the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. The preparation of the requisite precursors, namely the activated 2-methylbutyl moiety and the benzyl component, is a critical first step. Furthermore, subsequent functionalization of the resulting ether can be achieved at either the benzylic position or on the aromatic ring, allowing for the generation of a diverse range of derivatives.

A key precursor for introducing the 2-methylbutyl group is an alkyl halide or a sulfonate ester derived from 2-methyl-1-butanol (B89646). The synthesis of (S)-(+)-1-bromo-2-methylbutane, a valuable chiral building block, is used in the synthesis of various chiral molecules. google.com Another important precursor is a tosylate derivative, such as (S)-2-methylbutyl-p-toluenesulfonate, which can be prepared from the corresponding alcohol. The preparation of alkyl tosylates from alcohols and p-toluenesulfonyl chloride is a standard procedure. orgsyn.orgchemicalbook.comprepchem.com

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. masterorganicchemistry.comchemicalbook.commdpi.com The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other leaving group from an organohalide. chemicalbook.combrainly.com For the synthesis of this compound, this would typically involve the reaction of sodium 2-methylbutoxide with benzyl bromide or the reaction of sodium benzyloxide with a 2-methylbutyl halide or tosylate. The use of a primary halide or tosylate is preferred to minimize competing elimination reactions. masterorganicchemistry.com

An example of the successful synthesis of a related analogue is the preparation of 1,4-bis[(S)-2-methylbutoxy]benzene. This compound was synthesized via the etherification of hydroquinone with enantiomerically pure (S)-2-methylbutyl-p-toluenesulfonate, affording the product in a 75% yield. core.ac.uk This reaction demonstrates the feasibility of forming the 2-methylbutoxy ether linkage using a sulfonate leaving group.

The functionalization of benzyl ethers can be directed to the benzylic C-H bond. For instance, direct C-H functionalization and arylation of benzyl ethers have been achieved through photoredox organocatalysis, providing access to arylated products in good yields. core.ac.uk Additionally, the benzylic position can be functionalized through oxidation. For example, benzylic ethers can be oxidatively cleaved to yield aromatic aldehydes and alcohols. organic-chemistry.org

Functionalization can also occur on the aromatic ring of the benzyl group. For instance, the two-fold chloromethylation of 1,4-bis[(S)-2-methylbutoxy]benzene has been reported, which introduces reactive chloromethyl groups onto the benzene (B151609) ring. core.ac.uk These groups can be further transformed, for example, into the corresponding bisphosphonates. core.ac.uk

Data Tables

The following tables provide representative data for the synthesis of precursors and analogues of this compound, as well as examples of functionalization reactions.

Table 1: Synthesis of 2-Methylbutyl Precursors

| Product | Starting Material(s) | Reagents | Solvent | Conditions | Yield (%) | Reference |

| (R)-1-Bromo-2-methylbutane | (R)-2-Methylbutyl 4-methylbenzenesulfonate | LiBr | N,N-Dimethylformamide | - | 78 | orgsyn.org |

| 2-Methyl-1-butyl-p-toluenesulfonate | (DL)-2-Methyl-1-butanol, p-Toluenesulfonyl chloride | Triethylamine, Trimethylamine hydrochloride | Dichloromethane | Ice bath, 1 h | 90 | orgsyn.org |

Table 2: Synthesis of this compound Analogues

| Product | Starting Material(s) | Reagents | Solvent | Conditions | Yield (%) | Reference |

| 1,4-Bis[(S)-2-methylbutoxy]benzene | Hydroquinone, (S)-2-Methylbutyl-p-toluenesulfonate | K₂CO₃ | N,N-Dimethylformamide | 100 °C, 16 h | 75 | core.ac.uklookchem.com |

| Benzyl ethyl ether | Benzyl alcohol, Bromoethane | NaH | - | - | - | vaia.com |

Table 3: Functionalization of Benzyl Ether Analogues

| Product | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |

| 1,4-Bis(chloromethyl)-2,5-bis[(S)-2-methylbutoxy]benzene | 1,4-Bis[(S)-2-methylbutoxy]benzene | HCl (g), Paraformaldehyde | Dioxane/Acetic acid | 80 °C, 3 h | 85 | core.ac.uk |

| Arylated benzyl methyl ether | Benzyl methyl ether, 1,4-Dicyanobenzene | Cysteine, Ir(ppy)₃, Octanal | DMA | 26 W fluorescent lamp | 77 | core.ac.uk |

| Benzaldehyde (B42025) | Benzyl ether | 4-Acetamido-TEMPO tetrafluoroborate (B81430) | Wet MeCN | Room temperature | High | organic-chemistry.org |

Reactivity and Chemical Transformations of 2 Methylbutyl Benzyl Ether

Cleavage and Deprotection Reactions of 2-Methylbutyl Benzyl (B1604629) Ether Linkages

The cleavage of the benzyl ether linkage to deprotect the corresponding alcohol, 2-methylbutanol, is a fundamental transformation. This can be achieved under acidic, oxidative, or reductive conditions.

Acidic Cleavage Mechanisms of Benzyl Ethers

The cleavage of benzyl ethers using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a common deprotection method. libretexts.orglibretexts.org The reaction proceeds through protonation of the ether oxygen, which creates a good leaving group. libretexts.orgfiveable.me For a benzyl ether like 2-methylbutyl benzyl ether, the subsequent step follows an S(_N)1 mechanism due to the ability of the benzyl group to stabilize the resulting carbocation through resonance. libretexts.orglibretexts.orgnih.gov

The mechanism involves the following steps:

Protonation: The ether oxygen is protonated by the strong acid to form an oxonium ion. libretexts.orglibretexts.org

Formation of Carbocation: The C-O bond cleaves, leading to the formation of a stable benzyl carbocation and the alcohol (2-methylbutanol). nih.gov The stability of the benzylic carbocation is the driving force for the S(_N)1 pathway. libretexts.orgfiveable.me

Nucleophilic Attack: The halide anion (I or Br) from the acid then attacks the benzyl carbocation to form benzyl halide. libretexts.org

Ethers with tertiary, allylic, or benzylic substituents readily undergo cleavage via an S(_N)1 pathway. libretexts.orglibretexts.org It has been noted that aryl alkyl ethers, upon cleavage, consistently yield a phenol (B47542) and an alkyl halide because nucleophilic attack on an aromatic carbon is disfavored. libretexts.org While strong acids like HI and HBr are effective, other acids such as sulfurous acid and phosphoric acid have also been reported to cleave certain benzyl ethers. mdma.ch

Oxidative Transformations and Cleavage Pathways

Oxidative methods offer an alternative route to cleave benzyl ethers, often with different functional group tolerance compared to acidic or reductive methods. These reactions typically target the benzylic position.

One common approach involves oxidation of the benzylic C-H bond to form an intermediate that is more susceptible to cleavage. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov However, photoirradiation can facilitate the DDQ-mediated cleavage of simple benzyl ethers. organic-chemistry.org The mechanism is believed to involve a single electron transfer (SET) process. siu.edu

Other oxidative systems include:

N-Bromosuccinimide (NBS): Can selectively convert benzyl ethers to either aromatic aldehydes or esters depending on the reaction conditions. nih.gov The reaction proceeds via a radical bromination at the benzylic position. nih.gov

Oxoammonium Salts: Reagents like 4-acetamido-TEMPO tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to the corresponding aromatic aldehyde and alcohol. organic-chemistry.orgresearchgate.net

Ozone: Ozonolysis provides a method to remove benzyl groups, yielding benzoic esters or acids along with the alcohol. organic-chemistry.org

Hypervalent Iodine Reagents: Modified o-iodoxybenzoic acid (mIBX) can directly oxidize benzyl ethers to benzoate (B1203000) esters. siu.edu

| Reagent | Conditions | Primary Products | Reference |

|---|---|---|---|

| DDQ | Photoirradiation, MeCN | Alcohol, Benzaldehyde (B42025) | organic-chemistry.org |

| NBS (1 equiv.) | High Temperature | Alcohol, Aromatic Aldehyde | nih.gov |

| NBS (2 equiv.) | Room Temperature, Light | Alcohol, Aromatic Ester | nih.gov |

| 4-acetamido-TEMPO salt | Wet MeCN, Room Temp | Alcohol, Aromatic Aldehyde | researchgate.net |

| Ozone (O₃) | Mild Conditions | Alcohol, Benzoic Ester/Acid | organic-chemistry.org |

| mIBX | Nitromethane/Water, 75-80°C | Alcohol, Benzoate Ester | siu.edu |

Selective Deprotection Strategies for Benzyl Ether Functional Groups

In complex molecules with multiple protecting groups, selective deprotection is crucial. The benzyl ether group's removal can be orchestrated while leaving other groups intact.

The most common method for selective deprotection is catalytic hydrogenolysis . This reaction involves hydrogen gas (H(_2)) and a palladium catalyst (typically on carbon, Pd/C). organic-chemistry.orguwindsor.ca The reaction is generally mild and high-yielding, breaking the benzylic C-O bond to release the alcohol and toluene (B28343). organic-chemistry.org This method is orthogonal to many acid- and base-labile protecting groups. However, it is incompatible with functional groups that are also reduced under these conditions, such as alkenes and alkynes. uwindsor.ca

For substrates sensitive to hydrogenation, alternatives exist:

Transfer Hydrogenation: Using a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst can be a milder alternative to using H(_2) gas. organic-chemistry.org

Birch Reduction: Dissolving metal reductions (e.g., Na in liquid NH(_3)) can also cleave benzyl ethers, though this method is harsh and less commonly used for simple deprotection. uwindsor.ca

Oxidative Cleavage: As mentioned in section 3.1.2, reagents like DDQ can selectively cleave electron-rich benzyl ethers (like PMB ethers) in the presence of simple benzyl ethers. nih.govcolab.ws Conversely, reductive methods have been developed to selectively cleave benzyl ethers in the presence of PMB ethers. colab.ws Visible-light-mediated protocols using photocatalysts have also emerged as a mild technique for debenzylation, offering high functional group tolerance. nih.govresearchgate.net

C-H Functionalization and Arylation Studies at the Benzylic Position of Ethers

Direct functionalization of the C-H bonds at the benzylic position offers a powerful and atom-economical way to build molecular complexity without pre-functionalization. This area has seen significant advances through photoredox and metal catalysis.

A notable strategy involves the merger of photoredox and organocatalysis. nih.govresearchgate.net In one system, an iridium-based photocatalyst and a thiol catalyst work cooperatively. nih.govnih.gov The mechanism is proposed to involve:

Generation of a thiyl radical via photocatalysis. researchgate.netacs.org

The thiyl radical abstracts a hydrogen atom from the benzylic position of the ether, forming a stable benzylic radical. nih.govacs.org

This benzylic radical can then couple with various partners, such as an arylnitrile radical anion, to form a new C-C bond, achieving direct arylation. nih.gov

This method has been successfully applied to the arylation of various benzyl ethers, including benzyl silyl (B83357) ethers and MEM-protected benzyl alcohols, with a range of (hetero)aromatic nitriles. nih.govresearchgate.net Similar strategies have been used to couple benzylic ethers with Schiff bases to synthesize β-amino ethers. acs.org Other approaches include copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols and transition-metal-free arylation using organozinc reagents. researchgate.netacs.orgchemrxiv.org

Trans-etherification and Dynamic Covalent Chemistry of Benzyl Ethers

Trans-etherification is a reaction where the alkyl or aryl group of an ether is exchanged with that of an alcohol. Recently, benzyl ether-based trans-etherification has been explored as a novel dynamic covalent chemistry (DCC). rsc.orgrsc.org DCC involves reversible bond formation, allowing for the creation of dynamic materials like covalent adaptable networks (CANs), which are robust yet reprocessable. rsc.orgresearchgate.net

The trans-etherification of benzyl ethers is typically catalyzed by an acid, such as p-toluenesulfonic acid (pTSA). rsc.org The reaction is driven by the relatively high reactivity of benzylic ethers towards substitution reactions. rsc.org Model studies have demonstrated the dynamic and dissociative nature of the benzyl ether exchange. rsc.org This chemistry has been successfully applied to the polymerization of monomers containing benzyl ether and alcohol functionalities to form robust polymer networks. rsc.org This represents the first instance of trans-etherification chemistry being utilized to develop CANs. rsc.org

Other Significant Reaction Pathways of this compound and Related Ethers

Beyond cleavage and C-H functionalization, benzyl ethers can participate in other notable transformations.

Radical Reactions: The benzylic C-H bond is relatively weak and susceptible to radical abstraction. Visible-light-promoted reactions using a photocatalyst can initiate the homolytic cleavage of the benzylic C-H bond. organic-chemistry.org The resulting benzylic radical can be trapped by reagents like bromotrichloromethane (B165885) (CBrCl(_3)) to form an α-bromoether intermediate, which can then be converted to esters or debenzylated to the alcohol. organic-chemistry.org In another example, molybdenum disulfide (MoS(_2)) has been shown to catalyze the homolytic cleavage of the benzylic C-O bond, generating a benzyl radical for subsequent Radical-Friedel–Crafts benzylation of arenes. rsc.orgresearchgate.net

Rearrangement Reactions: While less common for simple ethers, related structures can undergo rearrangements. The Sommelet-Hauser rearrangement is a classic reaction of certain benzylic quaternary ammonium (B1175870) salts, where treatment with a strong base like sodium amide leads to a rsc.orgwikipedia.org-sigmatropic rearrangement, forming a new C-C bond at the ortho position of the benzene (B151609) ring. wikipedia.orgdalalinstitute.comnumberanalytics.com Although this reaction applies to ammonium salts rather than ethers directly, it highlights the unique reactivity imparted by the benzyl group. Asymmetric versions of this rearrangement have been developed to produce optically active α-aryl amino acid derivatives. nii.ac.jp

Electrophilic Addition: In the presence of a Lewis acid, benzyl chloromethyl ether can participate in electrophilic addition reactions with olefins. journals.co.za

Spectroscopic Characterization and Structural Elucidation of 2 Methylbutyl Benzyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methylbutyl Benzyl (B1604629) Ether

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental to the structural assignment of 2-Methylbutyl benzyl ether.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the 2-methylbutyl group.

Aromatic Protons: The five protons on the phenyl ring typically appear as a multiplet in the range of δ 7.2-7.4 ppm.

Benzylic Protons: The two protons of the -CH₂- group attached to the phenyl ring and the ether oxygen are diastereotopic due to the adjacent chiral center in the 2-methylbutyl group. This can lead to two separate signals or a complex multiplet for these protons, typically around δ 4.5 ppm.

2-Methylbutyl Group Protons:

The single proton at the chiral center (C2) will appear as a multiplet.

The methylene protons (-OCH₂-) adjacent to the ether oxygen will also be diastereotopic and show complex splitting patterns.

The methyl groups will exhibit distinct signals, with the two methyl groups at the end of the chain potentially showing different chemical shifts.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for each carbon atom.

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (δ 127-140 ppm). The carbon attached to the benzylic group will have a different chemical shift from the others.

Benzylic Carbon: The carbon of the -CH₂-O- group will resonate around δ 70-73 ppm.

2-Methylbutyl Group Carbons: The five carbons of the 2-methylbutyl group will each give a distinct signal in the aliphatic region of the spectrum (δ 10-70 ppm).

A representative, though not identical, ¹³C NMR spectrum for benzyl butyl ether shows signals in these expected regions. chemicalbook.com The specific shifts for this compound would be influenced by the branching in the butyl chain.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Phenyl-H | 7.2-7.4 (m, 5H) | 127-140 |

| Benzyl-CH₂ | ~4.5 (m, 2H) | ~72 |

| O-CH₂ (butyl) | ~3.4 (m, 2H) | ~77 |

| CH (butyl) | ~1.7 (m, 1H) | ~35 |

| CH₂ (butyl) | ~1.4 (m, 2H) | ~26 |

| CH₃ (on CH) | ~0.9 (d, 3H) | ~16 |

| CH₃ (terminal) | ~0.9 (t, 3H) | ~11 |

Note: This table presents predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

While 1D NMR provides essential data, complex molecules often benefit from two-dimensional (2D) NMR experiments for unambiguous assignments. wikipedia.org These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure. wikipedia.orgpnas.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.org For this compound, COSY would show correlations between the benzylic protons and the adjacent aromatic protons (if any coupling exists), and within the 2-methylbutyl chain, for instance, between the CH proton and the adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For example, the proton signal at ~4.5 ppm would correlate with the benzylic carbon signal around δ 72 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the benzylic protons should show a correlation to the quaternary aromatic carbon to which the benzyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. wikipedia.org This can provide crucial information about the molecule's conformation.

The application of these 2D NMR techniques would allow for a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. slideshare.net

The conformation of ether molecules can be influenced by temperature, and this can be studied using variable-temperature (VT) NMR. cdnsciencepub.comcdnsciencepub.com At room temperature, the rotation around single bonds in the ether may be fast on the NMR timescale, leading to averaged signals for atoms in different conformational environments. cdnsciencepub.com

By lowering the temperature, the rate of this rotation can be slowed down. rsc.orgscispace.com If the energy barrier to rotation is high enough, the individual conformers may become "frozen out" on the NMR timescale, leading to the appearance of separate sets of signals for each conformer. rsc.orgscispace.com This phenomenon, known as signal doubling or splitting, allows for the direct observation and quantification of different conformers present in solution. rsc.orgscispace.com

For this compound, VT-NMR could potentially be used to study the rotational barriers around the C-O bonds and the conformation of the 2-methylbutyl group. rsc.org However, for simple acyclic ethers, these barriers are often low, and very low temperatures might be required to observe distinct conformers. Studies on similar ether systems have shown that detailed conformational analysis using advanced NMR techniques can help in understanding the preferred spatial arrangements of the molecule. nih.govmdpi.com

Application of Two-Dimensional NMR Techniques

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com These two techniques are often complementary. spectroscopyonline.comcovalentmetrology.com

For this compound, the key vibrational modes would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the aromatic ring are expected in the region of 1450-1600 cm⁻¹.

C-O-C stretching: The characteristic ether C-O-C asymmetric stretching vibration is a strong band typically found in the region of 1070-1150 cm⁻¹. This is often a prominent feature in the IR spectrum of ethers.

CH₂ and CH₃ bending: These vibrations appear in the 1370-1470 cm⁻¹ region.

The NIST WebBook provides an IR spectrum for the related compound (2-Methylbutyl)benzene, which shows the characteristic aromatic and aliphatic C-H and C=C stretching bands. nist.gov The spectrum of isoamyl benzyl ether, another related compound, also shows these features along with a strong C-O stretching band. nih.gov

Raman spectroscopy would provide complementary information. While the C-O-C stretch is strong in the IR, it is often weak in the Raman spectrum. Conversely, the aromatic ring vibrations are typically strong in the Raman spectrum. The combination of both FTIR and Raman spectroscopy would provide a more complete vibrational profile of this compound. vliz.be

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H stretch | >3000 | Medium-Weak | Medium-Strong |

| Aliphatic C-H stretch | <3000 | Strong | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| C-O-C stretch | 1070-1150 | Strong | Weak |

Mass Spectrometry Methodologies for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₁₈O), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation of benzyl ethers upon electron ionization (EI) typically involves cleavage of the bonds adjacent to the oxygen atom. Key expected fragments for this compound would include:

The benzyl cation ([C₇H₇]⁺): This is often the base peak in the mass spectra of benzyl compounds, appearing at m/z 91. It is formed by cleavage of the C-O bond.

The tropylium (B1234903) ion: The benzyl cation can rearrange to the highly stable tropylium ion, which also has an m/z of 91.

Fragments from the 2-methylbutyl group: Cleavage of the alkyl chain can lead to various fragment ions. For example, loss of a propyl radical from the molecular ion could lead to a fragment. A common fragmentation for isopentyl structures (like the related isoamyl group) is the formation of a C₅H₁₁⁺ ion (m/z 71) or a C₄H₉⁺ ion (m/z 57). docbrown.info

The mass spectrum of the related compound isoamyl benzyl ether shows a prominent base peak at m/z 91, consistent with the formation of the benzyl cation. nih.gov The mass spectrum of (2-Methylbutyl)benzene also provides insight into the fragmentation of the alkyl chain. nist.gov

Advanced Spectroscopic Approaches for Conformational and Electronic Structure Probes

Beyond the standard techniques, advanced spectroscopic methods can provide deeper insights into the conformational preferences and electronic structure of molecules like this compound.

Computational Chemistry: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR and vibrational spectra. mdpi.com These calculated spectra can then be compared with the experimental data to confirm structural assignments and to investigate the relative energies of different conformers.

Chiroptical Spectroscopy: Since this compound is a chiral molecule (if enantiomerically pure), techniques such as circular dichroism (CD) could be used to study its stereochemistry and conformational preferences in solution.

These advanced approaches, while not routinely used for simple structural elucidation, are powerful tools for a more in-depth understanding of the molecule's properties. acs.org

Computational Chemistry and Theoretical Studies on 2 Methylbutyl Benzyl Ether

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. scispace.com By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which in turn reveals key properties related to its stability and reactivity.

For 2-Methylbutyl benzyl (B1604629) ether, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), could be employed to optimize the molecule's geometry and compute its fundamental electronic properties. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. orientjchem.org

Furthermore, DFT can generate an electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. In 2-Methylbutyl benzyl ether, the MEP would likely show a region of negative potential around the ether oxygen atom due to its lone pairs of electrons, making it a site for electrophilic attack. The benzyl and 2-methylbutyl groups would primarily exhibit neutral or slightly positive potential.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can also be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower hardness value indicates a molecule is "softer" and more reactive. orientjchem.org

Table 1: Representative DFT-Calculated Electronic Properties for a Benzyl Alkyl Ether Data is hypothetical, based on typical values for analogous benzyl ethers.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | Indicates electronic stability and chemical reactivity; a larger gap implies greater stability. researchgate.net |

| Dipole Moment (µ) | 1.2 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron distribution; higher values indicate lower reactivity. orientjchem.org |

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements (the global minimum) and other low-energy conformers. acs.org The collection of all possible conformations and their corresponding energies forms the potential energy surface (PES). acs.org

By systematically rotating these bonds and calculating the energy at each step, a detailed energy landscape can be mapped. This would likely reveal several low-energy conformers for this compound, separated by relatively small energy barriers, indicating that the molecule is conformationally flexible at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution, which is crucial for understanding which shapes are most prevalent and thus most likely to be involved in chemical reactions. epstem.net

Table 2: Hypothetical Low-Energy Conformers and Relative Energies for this compound Based on typical findings for flexible ethers.

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (O-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (trans) | ~60° (gauche) | 0.00 |

| 2 | ~65° (gauche) | ~180° (trans) | 0.75 |

| 3 | ~180° (trans) | ~180° (trans) | 1.20 |

| 4 | ~65° (gauche) | ~60° (gauche) | 1.85 |

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would involve placing a number of these molecules in a virtual box, often with a solvent, and calculating the forces between them to simulate their behavior in a liquid or solution phase.

These simulations provide valuable insights into intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance. The ether oxygen and the aromatic ring of this compound are key sites for interaction. The oxygen can act as a hydrogen bond acceptor if placed in a protic solvent, while the benzene (B151609) ring can engage in π-π stacking or CH-π interactions.

MD simulations can be used to calculate properties like the radial distribution function (RDF), which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. For example, an RDF for water molecules around the ether oxygen would reveal the structure of the solvation shell. By analyzing the trajectories of the molecules, transport properties like the self-diffusion coefficient and viscosity can also be estimated.

Theoretical Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry allows for the prediction of spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. epstem.net For this compound, a GIAO calculation, typically performed at the DFT level, would predict the ¹H and ¹³C NMR spectra. These predicted shifts can then be compared with experimental data to aid in the assignment of peaks to specific atoms in the molecule. The accuracy of these predictions is often improved by averaging the shifts over several low-energy conformers, weighted by their Boltzmann populations. epstem.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the molecule's vibrational modes (stretching, bending, etc.). Comparing the calculated spectrum with an experimental one can help confirm the presence of specific functional groups. For instance, characteristic C-O-C ether stretching frequencies and aromatic C-H bending frequencies for this compound would be predicted. mcmaster.ca

Table 3: Comparison of Hypothetical Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for this compound Theoretical values are representative of GIAO/DFT calculations for analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Benzyl C-H (ortho) | 128.5 | 128.2 |

| Benzyl C-H (meta) | 129.0 | 128.8 |

| Benzyl C-H (para) | 128.1 | 127.9 |

| Benzyl C-ipso | 138.0 | 137.5 |

| Benzylic CH₂ | 72.5 | 72.1 |

| Ether O-CH₂ | 70.8 | 70.5 |

| 2-methylbutyl CH | 35.2 | 34.9 |

| 2-methylbutyl CH₂ | 26.5 | 26.3 |

| 2-methylbutyl CH₃ (ethyl) | 11.5 | 11.3 |

| 2-methylbutyl CH₃ (iso) | 19.3 | 19.1 |

In Silico Modeling for Mechanistic Understanding of Ether Reactions

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the reaction pathways and identifying transition states.

Williamson Ether Synthesis: The formation of this compound would likely proceed via a Williamson ether synthesis, reacting sodium 2-methylbutoxide with benzyl bromide. Computational modeling of this Sₙ2 reaction can provide a detailed picture of the reaction mechanism. researchgate.net Calculations can locate the transition state structure and determine the activation energy barrier. This allows for an understanding of the reaction kinetics. The role of the solvent in stabilizing the reactants and the transition state can also be investigated using implicit or explicit solvent models, explaining why certain solvents are more effective for the reaction.

Ether Cleavage: The cleavage of the ether bond in this compound, for example by a strong acid like HBr, can also be studied in silico. There are two possible sites for cleavage: the benzyl C-O bond and the 2-methylbutyl C-O bond. DFT calculations can be used to model the protonation of the ether oxygen, followed by the nucleophilic attack of the bromide ion. By comparing the activation energies for the two possible cleavage pathways, it is possible to predict which product (benzyl bromide and 2-methylbutanol, or 2-methylbutyl bromide and benzyl alcohol) is favored. scispace.comresearchgate.net Such studies on related systems have shown that the reaction often proceeds via the more stable carbocation intermediate, which in this case would likely favor cleavage of the benzyl C-O bond.

Applications of 2 Methylbutyl Benzyl Ether in Organic Synthesis and Materials Science Research

Utility as a Synthetic Intermediate in Complex Organic Transformations

Ethers, as a class of organic compounds, are fundamental in organic synthesis, often serving as intermediates for more complex molecules. solubilityofthings.com While direct examples of 2-Methylbutyl benzyl (B1604629) ether as a synthetic intermediate in highly complex transformations are not extensively documented in readily available literature, its structural components suggest its potential utility. The ether linkage (R-O-R') is generally stable, making it a reliable backbone in multi-step syntheses. solubilityofthings.comnumberanalytics.com

The Williamson ether synthesis, a common method for preparing ethers, can be employed to produce 2-Methylbutyl benzyl ether itself, which can then be subjected to further reactions. organic-chemistry.org The reactivity of the benzyl group, for instance, allows for transformations at the benzylic position. organic-chemistry.org Furthermore, the chiral 2-methylbutyl group can introduce stereoselectivity in subsequent reactions, a crucial aspect in the synthesis of enantiomerically pure compounds.

Strategic Employment in Protecting Group Chemistry for Alcohols

A significant application of benzyl ethers in organic synthesis is their role as protecting groups for alcohols. numberanalytics.comresearchgate.net The benzyl group can be introduced to mask a reactive hydroxyl group, preventing it from interfering with reactions at other sites of a molecule. researchgate.netuwindsor.ca This protection is crucial in the synthesis of complex molecules with multiple functional groups. acs.org

The general strategy involves reacting the alcohol with a benzyl halide in the presence of a base. organic-chemistry.org In the context of this compound, this would typically involve the protection of a 2-methylbutanol derivative. The resulting ether is stable under a variety of reaction conditions, including those that are basic, and to many oxidizing and reducing agents. researchgate.netuwindsor.ca

A key advantage of using benzyl ethers as protecting groups is the relative ease of their removal. Deprotection is commonly achieved through catalytic hydrogenolysis, which cleaves the benzyl C-O bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. organic-chemistry.orgnumberanalytics.com This method is often mild and selective, leaving other functional groups intact. organic-chemistry.org Alternative deprotection methods include the use of strong acids, although this is less common due to the harsh conditions required. organic-chemistry.org

The use of substituted benzyl ethers can offer additional advantages in terms of selective deprotection. For instance, a p-methoxybenzyl (PMB) ether can be cleaved under oxidative conditions, providing an orthogonal deprotection strategy when multiple benzyl-type protecting groups are present in a molecule. acs.org While this compound itself is an unsubstituted benzyl ether, its synthesis and deprotection follow these well-established principles of protecting group chemistry.

Roles as Solvents in Specific Organic Reaction Systems

Ethers are widely recognized for their excellent solvent properties in organic chemistry. solubilityofthings.comalfa-chemistry.com Their ability to dissolve a broad range of non-polar and polar organic compounds, combined with their general low reactivity, makes them suitable for many reaction types. solubilityofthings.comlibretexts.org Ethers are particularly noted for their use as solvents in Grignard reactions and other organometallic transformations where they stabilize the reactive species. solubilityofthings.com

While common ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are staples in the laboratory, more specialized ethers can be employed for specific applications. For example, methyl tert-butyl ether (MTBE) is used as a solvent with a lower tendency to form explosive peroxides compared to diethyl ether. wikipedia.org

Although there is no widespread documentation of this compound being used as a bulk solvent, its physical properties would likely make it suitable for certain applications. Its relatively high boiling point compared to diethyl ether could be advantageous in reactions requiring elevated temperatures. The chiral nature of the solvent could also potentially influence the stereochemical outcome of reactions, a field of active research.

Investigation in the Design and Development of Chiral Materials (e.g., Liquid Crystals)

The incorporation of chiral moieties is a fundamental strategy in the design of chiral materials, particularly liquid crystals. researchgate.net The introduction of a chiral compound to a nematic liquid crystal phase can induce a helical structure, resulting in a chiral nematic (or cholesteric) phase. google.com The pitch of this helix is dependent on the concentration and the helical twisting power (HTP) of the chiral dopant. researchgate.net

The 2-methylbutyl group is a well-known chiral building block used in the synthesis of liquid crystals. soton.ac.uktandfonline.com Its presence can induce ferroelectricity in smectic C* phases. researchgate.net The synthesis of liquid crystal molecules often involves incorporating such chiral groups into a larger molecular framework, which can include ether linkages. oup.com For example, chiral ethers have been synthesized and their ability to induce cholesteric phases has been studied. researchgate.net

While specific studies focusing on this compound as a liquid crystal dopant are not prominent, the principle of using chiral ethers in this field is well-established. Derivatives of (S)-1-phenyl- and (S)-1-benzylethylamines containing ether linkages have been investigated as chiral dopants. researchgate.net The synthesis of chiral nematic liquid crystals often involves the use of chiral alcohols, which can be converted to ethers. researchgate.net Therefore, this compound and its derivatives represent a class of compounds with potential for investigation in the development of new chiral liquid crystalline materials.

Incorporation into Functionalized Polymer and Oligomer Systems

Ether linkages are common in the backbones of various polymers and oligomers, contributing to their flexibility and stability. acs.org The synthesis of functionalized oligomers often involves the incorporation of specific monomer units, which can contain ether groups. For instance, acetylene-terminated ether-ketone oligomers have been synthesized and studied for their thermal properties. kpi.ua

The benzyl ether group can be incorporated into polymer structures. For example, self-immolative poly(benzyl ether) has been developed as a functional X-ray contrast agent. nih.gov Furthermore, functionalized dendritic materials have been synthesized using acetylene-functional benzyl ether dendrimers. diva-portal.org

The synthesis of sequence-specific phenylacetylene (B144264) oligomers has been achieved using monomers containing a hexyl phenyl ether group. nih.gov This demonstrates the feasibility of incorporating specific ether functionalities into oligomeric structures. While direct polymerization of this compound is not a common application, its structural motifs can be incorporated into monomers for the synthesis of functionalized polymers and oligomers with tailored properties, including chirality. The synthesis of poly(arylene ethers) and functionalized oligomers is a significant area of polymer chemistry. vt.edu

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthetic Routes

The chemical industry is progressively shifting towards greener and more sustainable practices for the synthesis of ethers. alfa-chemistry.com Traditional methods like the Williamson ether synthesis, while effective, often involve harsh bases, toxic organohalides, and can generate significant salt waste. rsc.org Future research will likely focus on alternative, more environmentally friendly synthetic pathways for 2-Methylbutyl benzyl (B1604629) ether.

Key areas of development include:

Catalytic Dehydrative O-alkylation: This approach involves the direct coupling of 2-methylbutanol and benzyl alcohol, with water as the only byproduct. rsc.org Research into novel organohalide catalysts or other efficient catalytic systems could make this a highly atom-economical and scalable method. rsc.org

Microwave-Assisted Synthesis: Microwave technology offers rapid heating, leading to significantly shorter reaction times and often higher yields compared to conventional heating. tsijournals.com Exploring microwave-assisted protocols for the synthesis of 2-Methylbutyl benzyl ether could enhance energy efficiency and reduce the use of solvents. tsijournals.com

Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major concern in chemical synthesis. alfa-chemistry.comgoogle.com Future methodologies may focus on solvent-free reaction conditions or the use of greener solvents like trifluorotoluene. google.combeilstein-journals.orgnih.gov A patented green synthesis method for ether compounds utilizes a solvent-free, reduction-coupling-ether forming reaction, which could be adapted for this compound. google.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) presents a highly selective and green alternative for ether synthesis. researchgate.net Research into identifying or engineering enzymes capable of catalyzing the formation of this compound could lead to highly efficient and enantiomerically pure products. researchgate.net

Table 1: Comparison of Traditional and Emerging Green Synthetic Routes for Ethers

| Synthesis Method | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Williamson Ether Synthesis | Well-established, versatile | Use of strong bases, toxic halides, salt waste | Current standard, but with environmental drawbacks |

| Catalytic Dehydrative O-alkylation | High atom economy, water as byproduct | May require specific catalysts and conditions | High potential for a greener alternative |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficient | Requires specialized equipment | Promising for process intensification |

| Solvent-Free Synthesis | Reduces solvent waste, lowers costs | May not be suitable for all reactions | High potential for environmental benefit |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and stability can be challenging | Potential for producing specific isomers |

Exploration of Novel Reactivity and Catalytic Systems for this compound

Beyond its synthesis, understanding the reactivity of this compound is crucial for discovering new applications. Research in this area will likely focus on the cleavage and functionalization of the ether linkage.

Future research directions may include:

Oxidative Deprotection: Benzyl ethers are often used as protecting groups in organic synthesis. organic-chemistry.org Developing new catalytic systems for the selective oxidation of the benzyl group to an ester or for the complete cleavage of the ether bond under mild conditions is an active area of research. organic-chemistry.orgrsc.org For instance, a novel cuprous oxide/carbon nitride composite has shown high efficiency in oxidizing benzyl ethers to benzoates at room temperature. rsc.org

Reductive Cleavage: Catalytic hydrogenation is a common method for cleaving benzyl ethers. organic-chemistry.org Future work could explore more selective and robust catalysts that are tolerant of other functional groups.

Lewis Acid Catalysis: Lewis acids like zinc(II) chloride have been used to catalyze ether formation, even in aqueous media, which is surprising for an equilibrium reaction. google.com Investigating the use of various Lewis acids to promote novel reactions of this compound could uncover new synthetic utilities.

Advancements in Spectroscopic and Imaging Techniques for Real-time Monitoring

The ability to monitor chemical reactions in real-time is essential for process optimization, understanding reaction kinetics, and ensuring safety. Future research will leverage advanced spectroscopic techniques to gain deeper insights into the synthesis of this compound.

Emerging techniques for reaction monitoring include:

In-line Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, combined with chemometrics, can be used for the real-time determination of reactant and product concentrations in a reaction mixture. nih.gov This allows for precise control over reaction parameters. nih.gov

Benchtop NMR Spectroscopy: The development of compact and accessible benchtop NMR spectrometers allows for non-invasive, real-time monitoring of reaction progress directly in the reaction vessel. osf.io

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is a highly selective technique that can provide detailed structural information and quantify components in a reaction mixture, offering a powerful tool for kinetic studies. acs.org

Hyphenated Techniques: Combining separation techniques like chromatography with spectroscopic methods (e.g., chromatography-IR spectroscopy) can provide detailed analysis of complex reaction mixtures, helping to identify intermediates and byproducts. numberanalytics.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages for Ether Synthesis Monitoring |

|---|---|---|

| In-line NIR Spectroscopy | Vibrational overtone and combination bands | Real-time, non-invasive, suitable for process control |

| Benchtop NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Quantitative without calibration, structural information |

| Molecular Rotational Resonance (MRR) | Rotational transitions of molecules in the gas phase | High selectivity, precise structural information |

| Hyphenated Techniques (e.g., GC-MS, LC-MS) | Separation followed by detection | Identification of individual components in complex mixtures |

Enhanced Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of new molecules with desired properties. rsc.orgresearchgate.net

Applications of AI and ML in the context of this compound include:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major products, yields, and optimal conditions for the synthesis of this compound. acs.orgnih.govucla.edu This can significantly reduce the number of experiments needed.

Retrosynthesis Planning: AI-powered tools can suggest synthetic pathways for a target molecule by working backward from the product. nih.gov This can help chemists design more efficient and innovative routes to this compound.

Catalyst and Reagent Selection: Machine learning algorithms can analyze the properties of different catalysts and reagents to suggest the most effective ones for a specific transformation, such as the etherification to form this compound. mdpi.comfrontiersin.org

Predicting Chemical Properties: ML models can estimate properties like nucleophilicity and electrophilicity, which are crucial for understanding and predicting chemical reactivity. rsc.org

The integration of AI promises to accelerate the discovery and optimization of chemical processes related to this compound, making the research and development cycle more efficient and data-driven. mdpi.com

Expanding Niche Applications in Advanced Functional Materials

While this compound is used as a solvent and flavoring agent, its structural features suggest potential for incorporation into advanced functional materials. ontosight.ai The benzyl and 2-methylbutyl groups can impart specific properties like hydrophobicity, steric bulk, and potential for aromatic interactions.

Future research could explore its use in:

Polymer Chemistry: As a monomer or an additive to modify the properties of polymers. The ether linkage can provide flexibility, while the alkyl and aryl groups can influence solubility, thermal stability, and mechanical properties.

Liquid Crystals: The anisotropic shape of the molecule could be exploited in the design of new liquid crystalline materials.

Functional Coatings: The compound's properties could be beneficial in formulating specialized coatings with specific surface properties.

The exploration of these niche applications will require a detailed understanding of the structure-property relationships of materials incorporating the this compound moiety.

Comprehensive Environmental Impact Assessment and Remediation Strategies

A thorough understanding of the environmental fate and impact of this compound is crucial for its responsible use. Future research should focus on its persistence, bioaccumulation, and potential toxicity.

Key areas for investigation include:

Biodegradation Studies: Investigating the microbial degradation of this compound is essential to determine its environmental persistence. Studies on other benzyl ethers have shown that cleavage of the ether bond can be initiated by microbes. oup.comnih.govoup.comnih.gov For example, ruminal microbes have been shown to decompose benzyl ether linkages in lignin (B12514952) polymers under anaerobic conditions. oup.comnih.govoup.com

Ecotoxicity Assessment: Determining the toxicity of this compound to various organisms (e.g., aquatic life) is necessary to assess its potential environmental risk. nih.gov

Remediation Technologies: In case of environmental contamination, effective remediation strategies are needed. Research could focus on adapting existing technologies for ether remediation, such as bioremediation, chemical oxidation, and adsorption by materials like biochar. clu-in.orgca.govitrcweb.orgmdpi.comresearchgate.net For other ether contaminants like MTBE, technologies such as pump and treat, soil vapor extraction, and air sparging have been evaluated. clu-in.org

Table 3: Potential Environmental Research Areas for this compound

| Research Area | Focus | Relevant Findings from Similar Compounds |

|---|---|---|

| Biodegradation | Microbial pathways for ether cleavage | Ruminal microbes can cleave benzyl ether bonds in lignin. oup.comnih.govoup.com Some bacteria can degrade dibenzyl ether. nih.gov |

| Ecotoxicity | Impact on aquatic and terrestrial organisms | Data is needed to establish no-effect concentrations. mst.dk |

| Persistence | Half-life in soil and water | Diphenyl ether herbicides can have long half-lives in soil. researchgate.net |

| Remediation | Development of cleanup technologies | Bioremediation and chemical oxidation are used for other ether contaminants. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 2-Methylbutyl benzyl ether?

- Methodological Answer : The Williamson ether synthesis is the most common approach. Deprotonate the alcohol (e.g., 2-methylbutanol) with a strong base like NaH, then react with benzyl bromide. For acid-sensitive substrates, benzyl trichloroacetimidate under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions can be used . Selective protection of hydroxyl groups in diols is achieved using Ag₂O or diarylborinic acid catalysis to avoid over-alkylation .

Q. How does pH influence the stability of benzyl ethers during synthesis?

- Data from Stability Studies : Benzyl ethers are stable under basic conditions (pH = 9–12 at RT) but hydrolyze rapidly in strongly acidic (pH < 1, 100°C) or strongly alkaline (pH > 12, 100°C) environments. This necessitates careful pH monitoring during reactions involving acid/base-sensitive substrates .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Column chromatography using silica gel with hexane/ethyl acetate gradients is standard. For thermally stable products, vacuum distillation may be employed. TLC analysis (e.g., using iodine staining) is recommended for monitoring reaction progress .

Advanced Research Questions

Q. How can chemoselective deprotection of benzyl ethers be achieved in multi-functional substrates?

- Advanced Strategies :

- Hydrogenation : Use Pd/C with H₂ or transfer hydrogenation (e.g., formic acid) to remove benzyl groups while preserving reducible functionalities like alkenes or nitro groups. Additives like 1,4-cyclohexadiene limit hydrogen availability for selective cleavage .

- Oxidative Methods : DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) under photoirradiation cleaves benzyl ethers without affecting acid-sensitive groups. This is particularly useful for substrates with electron-donating substituents (e.g., p-methoxybenzyl ethers) .

Q. What analytical methods resolve contradictions in reported reaction yields for benzyl ether synthesis?

- Case Study : Discrepancies in yields from Williamson ether synthesis (40–95%) may arise from steric hindrance in bulky alcohols (e.g., 2-methylbutanol) or incomplete deprotonation. Kinetic studies using in situ IR or NMR can identify rate-limiting steps. For example, catalytic quaternary ammonium salts (e.g., Bu₄N⁺) accelerate reactions of hindered alcohols by enhancing nucleophilicity .

Q. How do benzyl ethers function in lignin degradation studies?

- Mechanistic Insight : Benzyl ether linkages in lignin are critical sites for β-O-4 bond cleavage. Acidolysis (e.g., HCl/MeOH) or oxidative methods (e.g., DDQ) target these bonds, releasing phenolic monomers. NMR quantification of benzyl alcohol/ether content (e.g., 0.33–0.43/OAr in spruce lignin) provides insights into lignin’s reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.